3-Fluorocinnamic acid

Catalog No.
S3309834
CAS No.
20595-30-6
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorocinnamic acid

CAS Number

20595-30-6

Product Name

3-Fluorocinnamic acid

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Synonyms

3-fluorocinnamic acid, meta-fluorocinnamate

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O

It’s worth noting that the use of “3-Fluorocinnamic acid” and similar compounds can be quite broad, ranging from synthetic chemistry where they might be used as building blocks for more complex molecules, to biological research where they might be used to study cellular processes. The exact methods of application or experimental procedures would depend heavily on the specific context of the research.

3-Fluorocinnamic acid is an aromatic carboxylic acid with the formula C₉H₇FO₂. It is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon []. The fluorine atom (F) is attached at the third position of the benzene ring relative to the carboxyl group (COOH). While its natural occurrence is not well documented, 3-fluorocinnamic acid has gained significance in scientific research due to its potential applications in various fields [].


Molecular Structure Analysis

The key feature of 3-fluorocinnamic acid's structure is the presence of a conjugated system. This system consists of alternating double and single bonds between the carbon atoms in the benzene ring and the double bond between the alpha carbon (the carbon next to the carboxyl group) and the beta carbon (the second carbon next to the carboxyl group) []. The presence of fluorine on the third position of the benzene ring can slightly modify the electron distribution within the conjugated system, potentially affecting its reactivity [].


Chemical Reactions Analysis

Synthesis of 3-fluorocinnamic acid can be achieved through various methods. One common approach involves the Knoevenagel condensation between 3-fluorobenzaldehyde and malonic acid in the presence of a base catalyst [].

3-FC₆H₄CHO + CH₂(COOH)₂ -> FC₆H₄CH=CHCO₂H + CO₂ + H₂O (Eq. 1)

Decomposition of 3-fluorocinnamic acid can occur under strong acidic or basic conditions, leading to the formation of smaller molecules like carbon dioxide, water, and fluorinated aromatic compounds [].

Currently, there is no scientific research readily available on the specific mechanism of action of 3-fluorocinnamic acid in biological systems.

Information on the safety hazards of 3-fluorocinnamic acid is limited. As with most organic acids, it is likely to be an irritant to the skin and eyes. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Limitations and Future Research

There is a significant gap in readily available scientific information on 3-fluorocinnamic acid. Future research efforts could explore its:

  • Synthesis optimization for large-scale production
  • Physical and chemical property characterization
  • Potential applications in medicinal chemistry or materials science
  • Biological activity and mechanism of action

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20595-30-6
458-46-8

Wikipedia

(E)-3-(3-fluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-19

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